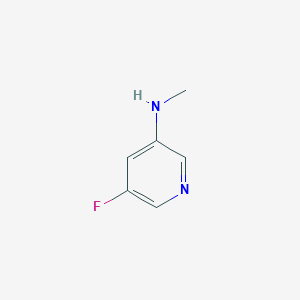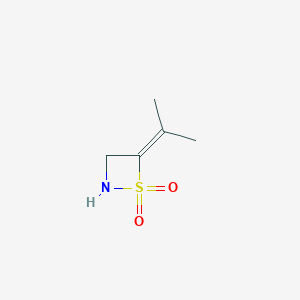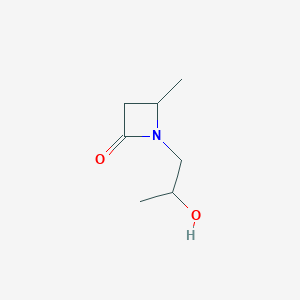
1-(2-Hydroxypropyl)-4-methylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxypropyl)-4-methylazetidin-2-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is characterized by the presence of a hydroxypropyl group and a methyl group attached to an azetidinone ring, which imparts distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)-4-methylazetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with 2-hydroxypropyl derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the hydroxypropyl group to the azetidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
1-(2-Hydroxypropyl)-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of various substituted azetidinone derivatives.
科学研究应用
1-(2-Hydroxypropyl)-4-methylazetidin-2-one has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(2-Hydroxypropyl)-4-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The azetidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: Known for its solubility-enhancing properties and applications in drug delivery.
2-Hydroxypropyl-γ-cyclodextrin: Similar to β-cyclodextrin but with a larger cavity, allowing for the encapsulation of larger molecules.
Uniqueness
1-(2-Hydroxypropyl)-4-methylazetidin-2-one is unique due to its specific structural features, which confer distinct reactivity and functionality compared to other hydroxypropyl derivatives. Its azetidinone ring provides a versatile platform for chemical modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
1-(2-hydroxypropyl)-4-methylazetidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5-3-7(10)8(5)4-6(2)9/h5-6,9H,3-4H2,1-2H3 |
InChI 键 |
ISRVHIVPPOFUHL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)N1CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11923310.png)
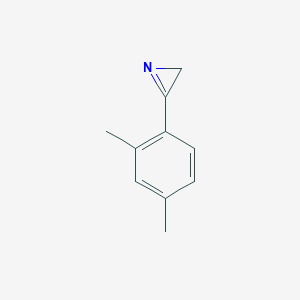
![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)

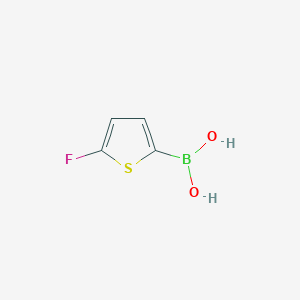

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)
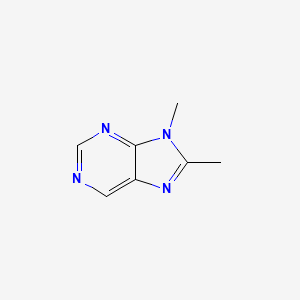
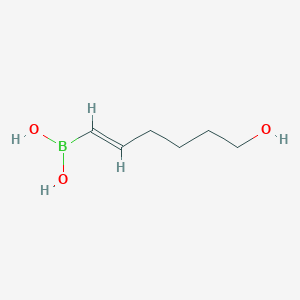

![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)

